molecular formula C21H19FN6O B15104709 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15104709
M. Wt: 390.4 g/mol
InChI Key: NIUFJJSNGKQHRG-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a tetrazole ring in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Tetrazole Ring Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Amide Bond Formation: The final step involves coupling the carbazole derivative with the tetrazole-containing benzamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols, Electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving carbazole derivatives.

    Medicine: Potential therapeutic agent for diseases where carbazole derivatives have shown efficacy, such as cancer or neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluorine atom and tetrazole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    6-Fluorocarbazole: A fluorinated derivative of carbazole.

    Tetrazole-containing Benzamides: Compounds with similar structural motifs.

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the combination of the carbazole core, fluorine atom, and tetrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN6O

Molecular Weight

390.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C21H19FN6O/c1-12-25-26-27-28(12)19-8-3-2-5-15(19)21(29)24-18-7-4-6-14-16-11-13(22)9-10-17(16)23-20(14)18/h2-3,5,8-11,18,23H,4,6-7H2,1H3,(H,24,29)

InChI Key

NIUFJJSNGKQHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F

Origin of Product

United States

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